molecular formula C24H22BrN3O4 B11488095 1-benzyl-2-(6-bromo-1,3-benzodioxol-5-yl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

1-benzyl-2-(6-bromo-1,3-benzodioxol-5-yl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11488095
M. Wt: 496.4 g/mol
InChI Key: SAHAJEODXVZHAZ-UHFFFAOYSA-N
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Description

1-BENZYL-2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrido[2,3-d]pyrimidin-4-one core, substituted with benzyl, bromo, benzodioxol, methoxymethyl, and methyl groups. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidin-4-one core, followed by the introduction of various substituents through reactions such as bromination, benzylation, and methoxymethylation. Each step requires specific reagents and conditions, such as the use of bromine for bromination and benzyl chloride for benzylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a derivative with a different halogen or functional group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for biochemical studies.

    Medicine: Its potential bioactivity could be explored for therapeutic applications, such as drug development.

    Industry: The compound’s chemical properties might make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-BENZYL-2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-BENZYL-2-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE: Similar structure but with a chlorine atom instead of bromine.

    1-BENZYL-2-(6-FLUORO-2H-1,3-BENZODIOXOL-5-YL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 1-BENZYL-2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE lies in its specific combination of substituents, which imparts distinct chemical properties and potential bioactivity. The presence of the bromine atom, in particular, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C24H22BrN3O4

Molecular Weight

496.4 g/mol

IUPAC Name

1-benzyl-2-(6-bromo-1,3-benzodioxol-5-yl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H22BrN3O4/c1-14-8-16(12-30-2)21-23(26-14)28(11-15-6-4-3-5-7-15)22(27-24(21)29)17-9-19-20(10-18(17)25)32-13-31-19/h3-10,22H,11-13H2,1-2H3,(H,27,29)

InChI Key

SAHAJEODXVZHAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)NC(N(C2=N1)CC3=CC=CC=C3)C4=CC5=C(C=C4Br)OCO5)COC

Origin of Product

United States

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